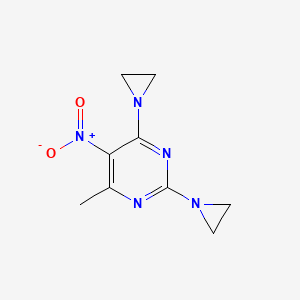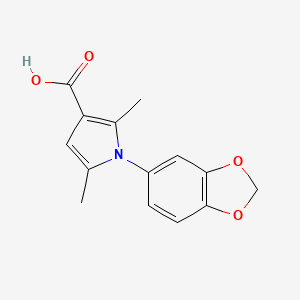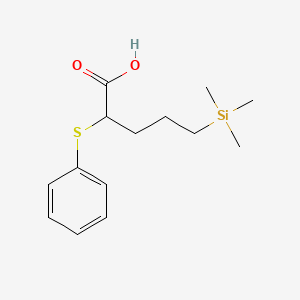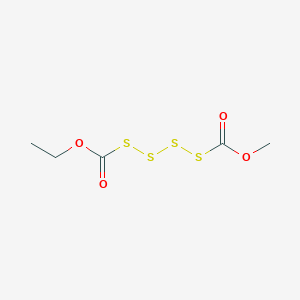
Ethyl methyl tetrasulfane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl tetrasulfane-1,4-dicarboxylate is a sulfur-containing organic compound characterized by the presence of four sulfur atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of ethyl methyl sulfide with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrasulfane compound. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{SCH}_3 + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_5\text{S}_4\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl methyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted tetrasulfane derivatives.
Aplicaciones Científicas De Investigación
Ethyl methyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl methyl tetrasulfane-1,4-dicarboxylate involves its interaction with biological molecules, such as proteins and enzymes. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Ethyl methyl tetrasulfane-1,4-dicarboxylate can be compared with other sulfur-containing compounds, such as:
Dimethyl disulfide: Contains two sulfur atoms and is used as a flavoring agent and in pest control.
Diethyl disulfide: Similar to dimethyl disulfide but with ethyl groups, used in organic synthesis.
Tetrathiane: Contains four sulfur atoms in a ring structure, used in the synthesis of sulfur-containing polymers.
The uniqueness of this compound lies in its linear tetrasulfane structure, which imparts distinct chemical properties and reactivity compared to cyclic or shorter-chain sulfur compounds.
Propiedades
Número CAS |
88766-55-6 |
|---|---|
Fórmula molecular |
C5H8O4S4 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
methyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C5H8O4S4/c1-3-9-5(7)11-13-12-10-4(6)8-2/h3H2,1-2H3 |
Clave InChI |
SYXCUVHJJMDLHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)SSSSC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
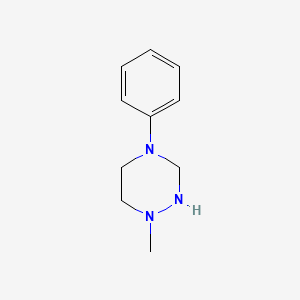
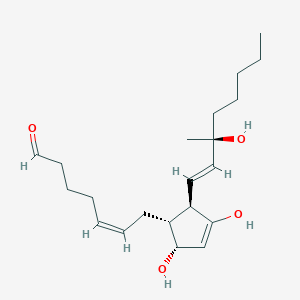

![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
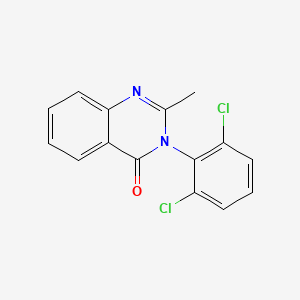
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)


